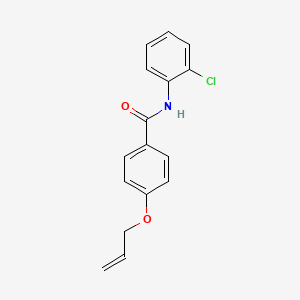

4-(allyloxy)-N-(2-chlorophenyl)benzamide

Description

4-(Allyloxy)-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position of the benzamide core and a 2-chlorophenyl substituent on the amide nitrogen. The allyloxy group introduces conformational flexibility, while the 2-chlorophenyl moiety enhances lipophilicity and steric effects, influencing binding interactions with biological targets.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h2-10H,1,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOISKOQLLAAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(Allyloxy)-N-(2-chlorophenyl)benzamide

Key Observations :

Table 2: Pharmacological Comparisons

Key Findings :

- The allyloxy group in benzamides contributes to moderate nAChR inhibition, as seen in compound 1 (IC₅₀ = 6.0 µM) .

- Chlorophenyl derivatives (e.g., compound 30 in ) exhibit cytotoxic and antiproliferative effects, suggesting the 2-chloro substituent enhances bioactivity across diverse targets.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Insights :

- Allyloxy protons resonate at δ 5.0–5.4 ppm, confirming the presence of the unsaturated ether group .

- The 2-chlorophenyl group in the target compound would likely show deshielded aromatic protons near δ 7.5–8.0 ppm, similar to other chloro-substituted benzamides .

Computational and Crystallographic Insights

- Crystal Structure : Analogues like 2-chloro-N-(4-methoxyphenyl)benzamide exhibit orthogonal dihedral angles (79.2°) between the benzamide and substituted phenyl rings, influencing molecular packing and solubility .

- Docking Studies : Benzamide derivatives with para-allyloxy groups show favorable interactions with nAChR allosteric sites, where the allyloxy chain occupies hydrophobic pockets .

Q & A

Q. What are the optimized synthetic routes for 4-(allyloxy)-N-(2-chlorophenyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves coupling 2-amino-6-chloropyridine with 4-allyloxybenzoyl chloride under reflux in dichloromethane, using triethylamine as a base. Key parameters include:

- Temperature : Reflux (~40°C) ensures efficient acylation without side reactions.

- Solvent Choice : Dichloromethane (DCM) is preferred for its ability to dissolve both reactants and byproducts.

- Inert Atmosphere : Nitrogen/argon prevents oxidation of the allyloxy group .

Post-reaction, purification via silica-gel column chromatography (hexane/ethyl acetate gradient) yields >85% purity. Confirm purity using TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and NMR (characteristic allyl proton signals at δ 5.8–6.1 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., allyloxy protons at δ 4.5–5.1 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .

- Melting Point : Consistent melting range (98–100°C) confirms crystallinity and purity .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 343.1) .

Q. Which chemical reactions are feasible for modifying the allyloxy or benzamide moieties?

- Methodological Answer :

- Allyloxy Group : Undergoes oxidation (e.g., with KMnO4) to form carboxylic acids or epoxidation with m-CPBA.

- Amide Bond : Hydrolysis under acidic/basic conditions yields corresponding carboxylic acid and amine.

- Electrophilic Aromatic Substitution : Chlorophenyl group directs nitration/sulfonation at meta positions.

Reactions require inert atmospheres to stabilize intermediates .

Advanced Research Questions

Q. How do reaction mechanisms differ under varying conditions (e.g., acidic vs. basic) for C-H functionalization of this compound?

- Methodological Answer : Computational studies (DFT) and kinetic isotope effects reveal divergent pathways:

- Basic Conditions : Organometallic C-H activation via Cu(II)-amide coordination, enabling directed methoxylation (e.g., at benzamide’s ortho position) .

- Acidic Conditions : Single-electron transfer (SET) mechanism dominates, leading to non-directed chlorination of the quinoline ring.

Monitor pathway dominance using radical traps (TEMPO) or isotopic labeling .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 89 K resolves:

- Dihedral Angles : Between benzamide and chlorophenyl rings (e.g., 20.02° in analogs), affecting π-π stacking .

- Hydrogen Bonding : Intramolecular N-H⋯O bonds stabilize planar conformations (S(6) motifs) .

Refinement software (e.g., SHELXL) and ORTEP-3 GUI aid in visualizing thermal ellipsoids .

Q. What strategies evaluate the compound’s biological activity, such as HDAC inhibition or enzyme interaction?

- Methodological Answer :

- HDAC Inhibition Assays : Measure acetylated histone H3 (Ac-H3) levels in cell lysates via Western blot after treatment (e.g., 15–60 μmol/kg doses show frontal cortex selectivity) .

- Protein-Ligand Docking : Use AutoDock Vina to model interactions with HDAC active sites, guided by benzamide’s electron-deficient aryl groups .

- Chromatin Immunoprecipitation (ChIP) : Quantify Ac-H3 binding to promoters (e.g., RELN, GAD67) to assess epigenetic modulation .

Q. How can researchers address contradictions in reported bioactivity data for benzamide analogs?

- Methodological Answer : Discrepancies may arise from:

- Purity Variance : Validate via HPLC (≥95% purity threshold) and elemental analysis .

- Assay Models : Compare in vitro (e.g., enzyme inhibition IC50) vs. in vivo (e.g., brain-regional Ac-H3 levels) outcomes .

- Solubility Effects : Use DMSO/cosolvent systems to ensure consistent bioavailability across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.